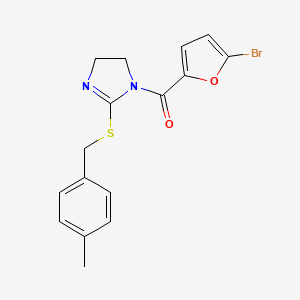

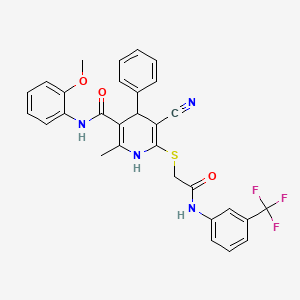

(5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzofuran derivatives has been explored in the provided studies. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized through bromination and demethylation processes, followed by a Wolf-Kishner reduction to produce additional derivatives . Another study focused on the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone by reacting 5-bromosalicylaldehyde with a specific cyclobutane derivative and potassium carbonate, followed by a reaction with thiosemicarbazide . The third study described the preparation of bisbenzofuran-2-yl-methanone derivatives, including ketoximes, semicarbazones, thiosemicarbazones, ether derivatives, and alcohols, with most compounds exhibiting good yields .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of benzofuran rings, which are fused benzene and furan rings. The presence of substituents such as bromine atoms and various functional groups like ketones, oximes, and thiosemicarbazones contribute to the complexity and potential reactivity of these molecules. The specific arrangement of these groups and the overall three-dimensional conformation of the molecules are crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of reactive functional groups. For instance, the bromination reactions introduce bromine atoms, which are electrophilic and can participate in further substitution reactions. The ketone group is another reactive site that can undergo various nucleophilic addition reactions, as seen in the formation of thiosemicarbazones . The oxime and semicarbazone derivatives also suggest the presence of reactive nitrogen species within the molecular framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided studies. However, the presence of multiple hydroxyl groups, as seen in the (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone derivatives, suggests that these compounds would exhibit significant polarity and potential hydrogen bonding capabilities, which could affect their solubility and interaction with biological molecules . The introduction of bromine atoms likely increases the molecular weight and alters the electron distribution within the molecules, affecting their reactivity and physical properties . The synthesized compounds' biological activity against microorganisms indicates that their chemical properties are conducive to interacting with biological systems .

Applications De Recherche Scientifique

Applications in Environmental and Health Science

Bioactive Compounds in Medicinal Chemistry :Compounds with heterocyclic structures, similar to the one mentioned, are crucial in drug design due to their structural significance in bioactive molecules. Such compounds are integral in developing treatments for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of furan and thiophene rings, akin to the bromofuran part of the mentioned compound, suggests potential biological activity, making it of interest for pharmacological research (Ostrowski, 2022).

Environmental Impact of Brominated Compounds :Research on brominated flame retardants (BFRs) and their degradation products, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), highlights the environmental persistence and toxicological concern of such compounds. The formation of PBDD/Fs during the combustion of BFR-containing materials poses significant health hazards, indicating the importance of understanding and managing the environmental impact of brominated organic compounds (Zhang, Buekens, & Li, 2016).

Pharmacological and Biological Research

Synthetic Cannabinoid Research :Studies on synthetic cannabinoids, such as UR-144, which share structural motifs with the mentioned compound, provide insights into the effects of novel synthetic compounds on the human body. These include exploring the pharmacodynamics, toxicology, and potential therapeutic uses of such compounds (Adamowicz et al., 2017).

Enzymatic Remediation of Pollutants :The use of oxidoreductive enzymes in the treatment of organic pollutants, including those with complex structures similar to the mentioned compound, demonstrates the potential for biotechnological applications in environmental remediation. The efficiency of these enzymes in degrading recalcitrant compounds suggests a research avenue for the application of novel chemical compounds in environmental science (Husain & Husain, 2007).

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-11-2-4-12(5-3-11)10-22-16-18-8-9-19(16)15(20)13-6-7-14(17)21-13/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFUKJJCAOHOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)